molecular formula C7H3Cl2F4NO2 B12062165 2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate

2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate

Katalognummer: B12062165
Molekulargewicht: 280.00 g/mol
InChI-Schlüssel: WWNBPRHWFDJIPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-Chloro-1-[chloro(difluoro)methyl]-1-cyano-2,2-difluoro-ethyl] prop-2-enoate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes multiple halogen atoms and a cyano group, making it a valuable intermediate in organic synthesis and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-1-[chloro(difluoro)methyl]-1-cyano-2,2-difluoro-ethyl] prop-2-enoate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chloro-1,1-difluoroethylene with a cyano-containing reagent under controlled conditions to introduce the cyano group. This is followed by further halogenation and esterification steps to achieve the final product. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

[2-Chloro-1-[chloro(difluoro)methyl]-1-cyano-2,2-difluoro-ethyl] prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

[2-Chloro-1-[chloro(difluoro)methyl]-1-cyano-2,2-difluoro-ethyl] prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [2-Chloro-1-[chloro(difluoro)methyl]-1-cyano-2,2-difluoro-ethyl] prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of multiple halogen atoms and the cyano group allows it to form strong interactions with these targets, leading to various biological or chemical effects. The exact pathways involved can vary based on the specific context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets [2-Chloro-1-[chloro(difluoro)methyl]-1-cyano-2,2-difluoro-ethyl] prop-2-enoate apart is its combination of multiple halogen atoms and a cyano group, which provides unique reactivity and versatility in various chemical reactions. This makes it a valuable compound for specialized applications in research and industry .

Eigenschaften

Molekularformel

C7H3Cl2F4NO2

Molekulargewicht

280.00 g/mol

IUPAC-Name

(1,3-dichloro-2-cyano-1,1,3,3-tetrafluoropropan-2-yl) prop-2-enoate

InChI

InChI=1S/C7H3Cl2F4NO2/c1-2-4(15)16-5(3-14,6(8,10)11)7(9,12)13/h2H,1H2

InChI-Schlüssel

WWNBPRHWFDJIPK-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)OC(C#N)(C(F)(F)Cl)C(F)(F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.